(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-2-yl)prop-2-enamide
CAS No.: 2035007-89-5
Cat. No.: VC7527378
Molecular Formula: C16H13NO3S
Molecular Weight: 299.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035007-89-5 |
|---|---|
| Molecular Formula | C16H13NO3S |
| Molecular Weight | 299.34 |
| IUPAC Name | (E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C16H13NO3S/c18-16(8-6-13-3-2-10-21-13)17-11-12-5-7-15(20-12)14-4-1-9-19-14/h1-10H,11H2,(H,17,18)/b8-6+ |
| Standard InChI Key | NCONVXABSCURQM-SOFGYWHQSA-N |
| SMILES | C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a central (2E)-prop-2-enamide backbone, with a bifuran-derived methyl group at the nitrogen atom and a thiophene substituent at the β-position. The bifuran moiety consists of two fused furan rings (2,2'-bifuran), while the thiophene group introduces sulfur-based heteroaromaticity. The trans configuration (E-isomer) of the α,β-unsaturated amide is critical for its planar conformation and conjugation.
Molecular Formula and Weight
The molecular formula is C₁₆H₁₃NO₃S, yielding a molecular weight of 299.34 g/mol. The IUPAC name, (E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide, reflects its substituent arrangement.
Spectroscopic Signatures
Key spectroscopic data include:
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¹H NMR: Signals at δ 7.5–6.2 ppm (aromatic protons of bifuran and thiophene), δ 6.8–6.6 ppm (enamide vinyl protons), and δ 4.3 ppm (N-methyl group).
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IR: Stretches at 1650 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (aromatic C-H).
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a three-step protocol:
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Preparation of Bifuran-Methylamine: 2,2'-Bifuran-5-carbaldehyde is reduced to the corresponding alcohol, followed by amination to yield [2,2'-bifuran]-5-ylmethanamine.
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Acylation with Thiophene-Propenoyl Chloride: The amine reacts with (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride under inert conditions (N₂ atmosphere) in tetrahydrofuran (THF) at 0–5°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.
Critical Parameters
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Temperature Control: Exothermic acylation necessitates subambient temperatures to prevent side reactions.
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Solvent Choice: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.
Chemical Properties and Reactivity
Functional Group Behavior
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Amide Group: Participates in hydrogen bonding and hydrolyzes under acidic/basic conditions to carboxylic acids.
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Bifuran System: Undergoes electrophilic substitution at the 5-position due to electron-rich furan rings.
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Thiophene: Susceptible to sulfonation and oxidative coupling reactions.
Stability Profile
The compound is stable under ambient conditions but degrades upon prolonged UV exposure, necessitating storage in amber vials.
Comparative Analysis with Analogues
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